molecular formula C10H16O6 B14912456 Methyl 3-O-2-propyn-1-yl-beta-D-galactopyranoside

Methyl 3-O-2-propyn-1-yl-beta-D-galactopyranoside

Cat. No.: B14912456
M. Wt: 232.23 g/mol
InChI Key: YQVLUEUCKXCTOU-MQIGXGKASA-N
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Description

(2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-methoxy-4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran-3,5-diol is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-methoxy-4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran-3,5-diol typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the following steps:

    Formation of the tetrahydro-2H-pyran ring: This can be achieved through a cyclization reaction involving a suitable diol and an aldehyde or ketone under acidic conditions.

    Introduction of the hydroxymethyl group: This step can be carried out using a hydroxymethylation reaction, often involving formaldehyde and a base.

    Methoxylation: The methoxy group can be introduced via a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.

    Propargylation: The prop-2-yn-1-yloxy group can be introduced through a nucleophilic substitution reaction using propargyl bromide and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-methoxy-4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran-3,5-diol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The methoxy and prop-2-yn-1-yloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Propargyl bromide, methyl iodide, and various nucleophiles.

Major Products

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-methoxy-4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran-3,5-diol is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential biological activity. Its structure suggests that it may interact with biological molecules such as enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, (2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-methoxy-4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran-3,5-diol is investigated for its potential therapeutic effects. It may have applications in the treatment of various diseases due to its ability to interact with specific molecular targets.

Industry

In industry, this compound can be used as a precursor for the synthesis of various chemicals and materials. Its unique structure allows for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-methoxy-4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran-3,5-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form specific interactions with these targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-methoxy-4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran-3,5-diol can be compared with other tetrahydro-2H-pyran derivatives, such as:
    • (2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-methoxy-4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran-3,5-diol
    • (2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-methoxy-4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran-3,5-diol

Uniqueness

The uniqueness of (2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-methoxy-4-(prop-2-yn-1-yloxy)tetrahydro-2H-pyran-3,5-diol lies in its specific combination of functional groups and stereochemistry. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H16O6

Molecular Weight

232.23 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-methoxy-4-prop-2-ynoxyoxane-3,5-diol

InChI

InChI=1S/C10H16O6/c1-3-4-15-9-7(12)6(5-11)16-10(14-2)8(9)13/h1,6-13H,4-5H2,2H3/t6-,7+,8-,9+,10-/m1/s1

InChI Key

YQVLUEUCKXCTOU-MQIGXGKASA-N

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)OCC#C)O

Canonical SMILES

COC1C(C(C(C(O1)CO)O)OCC#C)O

Origin of Product

United States

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